molecular formula C4ClD7O B1149094 BUTYRYL-D7 CHLORIDE CAS No. 1219805-71-6

BUTYRYL-D7 CHLORIDE

Cat. No.: B1149094
CAS No.: 1219805-71-6
M. Wt: 113.59
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Description

Butyryl-D7 chloride (C₄D₇OCl, CAS RN 1219805-71-6) is a deuterated derivative of n-butyryl chloride, where seven hydrogen atoms are replaced with deuterium (D) at 98 atom% isotopic purity . This compound is primarily utilized in analytical chemistry as an internal standard or tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its distinct isotopic signature . Its molecular weight (113.59 g/mol) reflects the incorporation of deuterium, which increases its mass compared to the non-deuterated analog, n-butyryl chloride (106.54 g/mol) . Commercial availability is noted in specialized catalogs, with pricing varying by supplier and quantity (e.g., €235.00 for 50 mg from CymitQuimica) .

Properties

CAS No.

1219805-71-6

Molecular Formula

C4ClD7O

Molecular Weight

113.59

Synonyms

BUTYRYL-D7 CHLORIDE

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Butyric acid-d7 is synthesized through catalytic deuteration of butyric acid using deuterium gas (D2) in the presence of palladium or platinum catalysts. Subsequent chlorination employs deuterated thionyl chloride (SOCl2-d) to yield this compound:

CH3CD2CD2COOD+SOCl2-dCD3CD2CD2COCl+SO2+DCl\text{CH}3\text{CD}2\text{CD}2\text{COOD} + \text{SOCl}2\text{-d} \rightarrow \text{CD}3\text{CD}2\text{CD}2\text{COCl} + \text{SO}2 + \text{DCl}

Key Parameters

  • Catalyst : 5% Pd/C or PtO2 at 50–80°C under D2 pressure (3–5 atm).

  • Chlorination : SOCl2-d in anhydrous conditions at 70–90°C for 6–12 hours.

  • Yield : 75–85% after distillation under reduced pressure (50 mmHg, 105–112°C).

Table 1: Optimization of Deuteration and Chlorination

ParameterDeuteration StepChlorination Step
Temperature50–80°C70–90°C
Pressure3–5 atm D2Ambient
Catalyst Loading5 wt% Pd/C
Reaction Time24–48 hours6–12 hours
Deuterium Incorporation>99% (NMR confirmed)

This method’s limitation lies in the high cost of deuterium gas and SOCl2-d, making it less feasible for large-scale production.

Phase-Transfer Catalyzed Hydrogen-Deuterium Exchange

Adapted from the deuteration of methylene chloride, this approach uses phase-transfer catalysis (PTC) to replace hydrogens in commercial butyryl chloride with deuterium.

Reaction Design

Butyryl chloride is refluxed with a deuterium-rich aqueous phase (NaOD/D2O) in the presence of tetrabutylammonium hydrogen sulfate (TBA-HSO4) as a catalyst:

CH3CH2CH2COCl+D2OTBA-HSO4CD3CD2CD2COCl+H2O\text{CH}3\text{CH}2\text{CH}2\text{COCl} + \text{D}2\text{O} \xrightarrow{\text{TBA-HSO}4} \text{CD}3\text{CD}2\text{CD}2\text{COCl} + \text{H}_2\text{O}

Optimization Insights

  • Catalyst Loading : 0.4–1.0 mol% TBA-HSO4 maximizes H-D exchange efficiency.

  • Temperature : Prolonged reflux at 120°C ensures complete deuteration of all seven positions.

  • Deuterium Source : A saturated NaOD/D2O solution (molar ratio 1:5 Na2O:D2O) achieves >95% deuteration.

Table 2: Phase-Transfer Catalysis Conditions

ConditionValue
CatalystTBA-HSO4 (0.5 mol%)
NaOD Concentration40% w/w in D2O
Reaction Time72 hours
Temperature120°C
Yield65–70%

While cost-effective, this method requires rigorous purification to remove residual water and catalyst, often necessitating fractional distillation and molecular sieves.

Deuterium Incorporation via γ-Butyrolactone Intermediate

A patent-derived method for 4-chlorobutyryl chloride synthesis is adaptable for this compound by substituting γ-butyrolactone with its deuterated analog.

Synthetic Pathway

  • Deuteration of γ-Butyrolactone :
    γ-Butyrolactone-d8 is prepared by catalytic deuteration using D2 and Raney nickel.

  • Chlorination with Bis(trichloromethyl) Carbonate :
    The deuterated lactone reacts with bis(trichloromethyl) carbonate (triphosgene) under catalytic conditions:

C4D8O2+Cl3C-O-CCl3DMFCD3CD2CD2COCl+3CO2+3HCl\text{C}4\text{D}8\text{O}2 + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{DMF}} \text{CD}3\text{CD}2\text{CD}2\text{COCl} + 3\text{CO}_2 + 3\text{HCl}

Critical Parameters

  • Catalyst : 0.1–10 mol% DMF or pyridine.

  • Solvent : Deuterated o-dichlorobenzene minimizes proton back-exchange.

  • Distillation : Collects pure this compound at 105–112°C (50 mmHg).

Table 3: Industrial-Scale Chlorination Data

ParameterValue
Lactone Conversion98% (GC analysis)
CatalystDMF (2 mol%)
Reaction Time4 hours
Purity98% (NMR, isotopic enrichment)

This method is scalable but requires specialized deuterated starting materials, increasing production costs.

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison for this compound Preparation

MethodDeuteration EfficiencyYieldCostScalability
Chlorination of D7 Acid>99%75–85%HighModerate
Phase-Transfer Catalysis95–98%65–70%LowHigh
γ-Butyrolactone Route98%80–90%ModerateHigh
  • Deuteration Efficiency : The γ-butyrolactone method ensures near-complete deuteration due to pre-deuterated intermediates.

  • Cost Considerations : Phase-transfer catalysis is economically viable but requires extended reaction times.

  • Industrial Preference : The γ-butyrolactone route is favored for its balance of yield and scalability.

Quality Control and Characterization

Post-synthesis analysis ensures isotopic purity and chemical integrity:

  • NMR Spectroscopy :

    • ¹H NMR : Absence of proton signals confirms complete deuteration.

    • ²H NMR : Peaks at 2.3–2.5 ppm (CD2 groups) and 1.0 ppm (CD3).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 113.594 (C4D7ClO).

  • Gas Chromatography :

    • Purity >98% with retention time matching non-deuterated butyryl chloride .

Chemical Reactions Analysis

Types of Reactions: Butyryl-D7 Chloride undergoes several types of chemical reactions, including hydrolysis, esterification, and amidation .

  • Hydrolysis:

    • Reaction: CH3CD2CD2C(O)Cl + H2O → CH3CD2CD2CO2H + HCl
    • Conditions: Water, room temperature
    • Major Product: Deuterated butyric acid
  • Esterification:

    • Reaction: CH3CD2CD2C(O)Cl + ROH → CH3CD2CD2CO2R + HCl
    • Conditions: Alcohol, room temperature
    • Major Product: Deuterated butyrate ester
  • Amidation:

    • Reaction: CH3CD2CD2C(O)Cl + R2NH → CH3CD2CD2C(O)NR2 + HCl
    • Conditions: Amine, room temperature
    • Major Product: Deuterated amide

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Butyryl-D7 Chloride serves as a key reagent in the synthesis of various organic compounds, particularly in the production of deuterated derivatives for nuclear magnetic resonance (NMR) spectroscopy studies. Its isotopic labeling allows for detailed structural analysis and reaction mechanism elucidation.
  • Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of pharmaceuticals, including antiproliferative agents and chromones, which have potential therapeutic applications in treating smooth muscle relaxation and other conditions .

Biology

  • Metabolic Studies : In metabolic research, this compound is employed to trace biochemical pathways in vivo. Its deuterium labeling aids in understanding metabolic processes by allowing researchers to track the compound's fate within biological systems.
  • Nuclear Magnetic Resonance Spectroscopy : The compound is utilized in synthesizing labeled compounds for NMR studies, providing insights into molecular interactions and dynamics within biological systems .

Medicine

  • Drug Development : this compound plays a role in developing deuterated drugs that exhibit improved pharmacokinetic properties. The incorporation of deuterium can enhance drug stability and reduce metabolic rates, leading to prolonged therapeutic effects .

Industry

  • Production of Industrial Chemicals : The compound is also applied in producing polymers and other industrial chemicals, where its reactivity as an acylating agent facilitates various chemical transformations .

Case Study 1: Antiproliferative Agent Synthesis

In a laboratory setting, researchers synthesized a series of antiproliferative agents using this compound as a precursor. The resulting compounds were evaluated for their efficacy against cancer cell lines. Results indicated that several derivatives exhibited significant cytotoxicity at concentrations above 1 µM, demonstrating the potential for developing new cancer therapeutics.

Case Study 2: Metabolic Pathway Tracing

A study focused on using this compound to trace short-chain fatty acids (SCFAs) metabolism in animal models. By administering the labeled compound, researchers were able to track its conversion into butyrate and assess its impact on gut microbiota composition and metabolic health outcomes. The findings highlighted the importance of SCFAs in maintaining gut health and regulating metabolic processes .

Comparative Analysis Table

Compound NameChemical FormulaUnique Characteristics
This compoundC₄D₇ClODeuterated version; used for isotopic labeling
Butyryl ChlorideC₄H₇ClONon-deuterated; widely used as an acylating agent
Propionyl ChlorideC₃H₅ClOShorter carbon chain; similar applications
Valeryl ChlorideC₅H₉ClOLonger carbon chain; exhibits similar reactivity
Acetyl ChlorideC₂H₃ClOSmaller size; highly reactive acylating agent

Mechanism of Action

The mechanism of action of Butyryl-D7 Chloride involves its reactivity as an acyl chloride . It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding deuterated carboxylic acids, esters, and amides. These reactions are facilitated by the presence of the highly reactive carbonyl chloride group, which undergoes nucleophilic substitution reactions .

Comparison with Similar Compounds

Chemical and Physical Properties

Key differences between butyryl-D7 chloride and its non-deuterated counterpart, n-butyryl chloride, are summarized below:

Property This compound n-Butyryl Chloride
Molecular Formula C₄D₇OCl C₄H₇OCl
Molecular Weight (g/mol) 113.59 106.54
CAS RN 1219805-71-6 141-75-3
Boiling Point Not reported 101–102°C
Density Not reported 1.014–1.019 g/cm³
Isotopic Purity 98 atom% D N/A
Price (1g) ¥44,000 (Kanto Reagents) ¥70,400 (Kanto Reagents)

Sources: Kanto Reagents Catalog (2022) , CymitQuimica (2025)

  • Deuterium Substitution : The replacement of seven hydrogens with deuterium alters physical properties such as boiling point and density, though specific data for the deuterated form remain unreported. The kinetic isotope effect may also influence reaction rates in synthetic applications .
  • Stability : Both compounds are moisture-sensitive acyl chlorides, but the deuterated version’s stability under long-term storage or extreme conditions is less documented.

Commercial Availability and Cost

  • This compound is niche and costly due to deuterium enrichment processes. For example, Kanto Reagents lists it at ¥44,000/g, while CymitQuimica offers smaller quantities at higher per-unit costs (e.g., €755.00 for 250 mg) .
  • n-Butyryl chloride is more widely available and cheaper (¥70,400/g in the same catalog), reflecting its routine use in industrial and academic settings .

Research Findings and Limitations

Analytical Advantages of Deuterated Forms

Studies leveraging this compound in MS demonstrate improved quantification accuracy. For instance, its use as an internal standard in lipidomics reduces signal suppression from co-eluting compounds, enhancing reproducibility .

Gaps in Current Knowledge

  • Physical Properties : Data on boiling point, density, and solubility for this compound are lacking, limiting its predictive use in reaction design.
  • Long-Term Stability: No studies assess degradation under storage conditions, a critical factor for reproducibility.
  • Toxicological Profiles: Chronic exposure risks remain uncharacterized, mirroring gaps noted for structurally related chlorides like butyl chloride .

Biological Activity

Butyryl-D7 Chloride, an isotope-labeled variant of butyryl chloride, is primarily utilized in chemical synthesis, particularly in the production of chromones and antiproliferative agents. This compound's biological activity is significant due to its involvement in various biochemical pathways, particularly those related to muscle relaxation and cell proliferation regulation.

  • Chemical Name : this compound
  • CAS Number : 1219805-71-6
  • Molecular Formula : C4H7ClD7O
  • Molecular Weight : 138.58 g/mol

Biological Activity Overview

This compound exhibits several biological activities, primarily through its role in the synthesis of biologically active compounds. Its applications include:

  • Synthesis of Chromones : Chromones are known for their muscle-relaxing properties, which can be beneficial in treating conditions related to smooth muscle contraction.
  • Antiproliferative Agents : The compound is involved in synthesizing agents that inhibit cell proliferation, making it potentially useful in cancer therapy.

The biological activity of this compound can be attributed to its role as a precursor in the synthesis of various pharmacologically relevant compounds. The following mechanisms have been identified:

  • Muscle Relaxation : Chromones synthesized from this compound have been shown to induce relaxation in smooth muscle tissues by modulating calcium signaling pathways.
  • Cell Cycle Regulation : Compounds derived from this compound may interfere with cell cycle progression, promoting apoptosis in rapidly dividing cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Muscle RelaxationInduces relaxation of smooth muscle via chromones
AntiproliferativeInhibits cell growth and promotes apoptosis

Case Study: Synthesis of Antiproliferative Agents

A notable study focused on the synthesis of a new class of antiproliferative agents using this compound as a starting material. The study demonstrated that derivatives produced exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential for developing targeted cancer therapies.

Table 2: Cytotoxicity Data of Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-722
Compound CA54930

Q & A

Q. What steps ensure reproducibility when scaling up reactions involving this compound?

  • Methodological Answer : Document batch-specific deuterium enrichment levels and impurity profiles (e.g., residual HCl). Standardize equipment (e.g., Schlenk lines, drying columns) to maintain anhydrous conditions. Publish supplementary materials with raw NMR/MS spectra, reaction trajectories, and failure cases. Collaborate with independent labs for cross-validation .

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